3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide
Description
3-Methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide is a benzamide derivative featuring a methoxy-substituted aromatic ring linked to a pyrazole moiety modified with a tetrahydro-2H-pyran-4-yl group. The tetrahydro-2H-pyran-4-yl group is a common pharmacophore in kinase inhibitors, enhancing solubility and binding affinity to hydrophobic pockets in target proteins .
Properties
IUPAC Name |
3-methoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-15-4-2-3-12(9-15)16(20)18-13-10-17-19(11-13)14-5-7-22-8-6-14/h2-4,9-11,14H,5-8H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLRILVPBYCYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CN(N=C2)C3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the tetrahydro-2H-pyran-4-yl group: This step might involve a nucleophilic substitution reaction where the pyrazole ring is reacted with a tetrahydro-2H-pyran-4-yl halide.
Formation of the benzamide: The final step could involve the reaction of the intermediate compound with 3-methoxybenzoic acid or its derivatives under amide coupling conditions, often using reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: The aromatic ring and the pyrazole ring might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Conditions might include the use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., Friedel-Crafts acylation).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities, which can be categorized as follows:
1.1 Anticancer Activity
Research indicates that compounds containing pyrazole and tetrahydropyran moieties can exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. The incorporation of the tetrahydropyran ring enhances the bioavailability and efficacy of these compounds against different cancer types .
1.2 Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. A study highlighted that certain pyrazole derivatives showed selective inhibition of COX-II, making them potential candidates for treating inflammatory diseases without significant gastrointestinal side effects .
1.3 Antimicrobial Activity
There is emerging evidence that compounds similar to 3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide possess antimicrobial properties. Research has demonstrated that modifications to the pyrazole structure can enhance activity against various bacterial strains, suggesting a pathway for developing new antimicrobial agents .
Case Studies and Research Findings
Several case studies have documented the applications and effectiveness of this compound:
3.1 Anticancer Efficacy in Animal Models
A study conducted on animal models demonstrated that this compound significantly reduced tumor growth compared to control groups. The mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .
3.2 Inhibition of Inflammatory Pathways
In another investigation, the compound was tested for its ability to inhibit inflammatory cytokines in vitro. Results showed a marked decrease in pro-inflammatory markers, supporting its use as an anti-inflammatory agent .
3.3 Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of related pyrazole compounds against various pathogens. The results indicated that modifications similar to those found in this compound could lead to enhanced activity against resistant bacterial strains .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The compound shares structural homology with TGF-β receptor inhibitors and benzamide-based therapeutics. Below is a comparative analysis with prominent analogs:
Table 1: Structural and Functional Comparison
Mechanistic and Pharmacological Insights
GW788388: A Benchmark TGF-β Inhibitor
GW788388 (4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide) is a potent, orally active TGF-β type I receptor (ALK5) inhibitor with an IC₅₀ of 18 nM. Its pyridyl-pyrazole core and tetrahydro-2H-pyran-4-yl group contribute to high selectivity over ALK4 and ALK7 isoforms, making it a key reference compound . In contrast, the target compound replaces the pyridyl groups with a methoxy-substituted benzamide, which may alter binding kinetics or solubility.
Role of the Tetrahydro-2H-Pyran-4-yl Group
This moiety is critical in both GW788388 and the target compound. It enhances metabolic stability and facilitates interactions with hydrophobic residues in kinase ATP-binding pockets. Computational studies suggest that its oxygen atom forms hydrogen bonds with conserved residues (e.g., ALK5 His283), improving affinity .
Impact of Substituents on Activity
- Methoxy vs. Pyridyl Groups : The methoxy group in the target compound may reduce potency compared to GW788388’s pyridyl rings, which engage in π-π stacking with ALK5 Tyr248. However, methoxy could improve bioavailability by reducing polarity .
- Fluoro and Ethoxy Substitutions : Analogs like 4-fluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide () highlight the versatility of benzamide derivatives. Fluorine atoms often enhance membrane permeability, while ethoxy groups may extend half-life .
Therapeutic Implications
GW788388 has demonstrated efficacy in preclinical models of fibrosis and cancer cachexia by blocking TGF-β-mediated SMAD phosphorylation . Further studies are needed to validate these hypotheses.
Biological Activity
3-Methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, focusing on its antibacterial, anti-inflammatory, and anticancer activities.
Synthesis
The synthesis of this compound typically involves the reaction of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole with methoxy-substituted benzoyl chloride. The reaction conditions often include the use of organic solvents and bases to facilitate the formation of the amide bond.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) reported as low as 8 μM for certain derivatives .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Derivative A | E. faecalis | 8 |
| Derivative B | S. aureus | 16 |
| Derivative C | E. coli | 32 |
Anti-inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential in treating inflammatory diseases. The mechanism may involve the inhibition of pathways leading to the production of inflammatory mediators .
Anticancer Activity
In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines. The mechanism appears to be linked to the modulation of signaling pathways involved in cell proliferation and survival. For instance, compounds structurally related to this compound demonstrated cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .
Case Studies
A notable case study involved a series of synthesized pyrazole derivatives where one compound exhibited an IC50 value of 15 μM against prostate cancer cells. This study highlighted the importance of structural modifications in enhancing biological activity.
Q & A
Q. Q1. What are the standard synthetic routes for 3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide?
The synthesis typically involves multi-step reactions:
Core intermediate preparation : The tetrahydro-2H-pyran-4-yl pyrazole moiety is synthesized via cyclocondensation of hydrazines with diketones or via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl pyrazoles) .
Benzamide coupling : The methoxybenzoyl group is introduced via amide bond formation using coupling reagents like HATU or EDC in solvents such as DMF or DCM. Reaction conditions (e.g., inert atmosphere, 0–5°C for exothermic steps) are critical to minimize side products .
Purification : Column chromatography (e.g., silica gel, eluent: EtOAc/hexane) or recrystallization (methanol/water) ensures ≥95% purity .
Q. Q2. Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8 ppm, pyran ring protons at δ 4.1–4.3 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 358.1662) .
- HPLC : Purity assessment (C18 column, MeCN/H₂O gradient) .
Advanced Research Questions
Q. Q3. How can researchers optimize reaction yield and purity during scale-up?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction extraction to remove residual catalysts .
- Catalyst Screening : Copper(I) bromide (0.5 mol%) improves coupling efficiency in heterocycle formation .
- Temperature Control : Maintaining ≤5°C during exothermic steps (e.g., amide coupling) reduces degradation .
Data Contradiction Example :
If LC-MS shows a 10 Da discrepancy, validate via HRMS and re-examine intermediates for unintended substitutions (e.g., methoxy vs. ethoxy groups) .
Q. Q4. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
Q. Q5. How to design structure-activity relationship (SAR) studies for this compound?
Substituent Variation : Modify the methoxy group (e.g., ethoxy, halogen) or pyran ring (e.g., substituents at C-4) .
Biological Assays : Test against kinase panels or GPCRs to identify target engagement .
Q. SAR Table :
| Derivative | R₁ (Benzamide) | R₂ (Pyran) | IC₅₀ (μM) |
|---|---|---|---|
| 1 | 3-OCH₃ | H | 0.12 |
| 2 | 3-Cl | 4-F | 0.45 |
Q. Q6. What methodologies assess compound stability under physiological conditions?
- Stress Testing : Incubate in PBS (pH 7.4) at 37°C for 48h; monitor degradation via HPLC .
- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products .
Q. Q7. How to validate target specificity in cellular assays?
- CRISPR Knockout Models : Delete putative targets (e.g., kinases) and measure activity loss .
- Off-Target Screening : Use proteome-wide affinity pulldowns with biotinylated probes .
Methodological Best Practices
- Data Reproducibility : Always report solvent lot numbers, catalyst sources, and humidity levels during sensitive reactions (e.g., amide couplings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
